2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile
Description
Structural Identification and Nomenclature
This compound represents a sophisticated fluorinated aromatic compound characterized by its systematic nomenclature that precisely describes its substitution pattern. The compound is officially designated by the Chemical Abstracts Service number 1803862-25-0, establishing its unique identity within chemical databases. The molecular structure consists of a benzene ring core with a nitrile group (-C≡N) at the 1-position, a trifluoromethoxy group (-OCF₃) at the 2-position, and a trifluoromethyl group (-CF₃) at the 3-position. This specific arrangement creates an ortho-relationship between the two fluorinated substituents, which significantly influences the compound's electronic properties and reactivity patterns.
The structural complexity of this compound becomes evident when examining its Simplified Molecular Input Line Entry System representation: N#CC1=CC=CC(C(F)(F)F)=C1OC(F)(F)F. This notation clearly demonstrates the positioning of each functional group and the connectivity patterns within the molecule. The compound's molecular formula C₉H₃F₆NO reveals the significant fluorine content, with six fluorine atoms distributed across two distinct functional groups, representing approximately 66.7% of the total atomic composition excluding hydrogen. The systematic name follows International Union of Pure and Applied Chemistry conventions, ensuring universal recognition and avoiding ambiguity in scientific literature.
Table 1: Structural and Identification Data for this compound
The positional nomenclature of this compound requires careful attention to the substitution pattern on the benzene ring. The numbering system begins with the carbon bearing the nitrile group designated as position 1, following standard aromatic chemistry conventions. The trifluoromethoxy substituent occupies position 2, creating an ortho-relationship with the nitrile group, while the trifluoromethyl group is located at position 3, establishing a meta-relationship with the nitrile and an ortho-relationship with the trifluoromethoxy group. This specific substitution pattern distinguishes it from other isomeric forms and contributes to its unique chemical and physical properties.
Historical Development in Fluorinated Benzonitrile Chemistry
The evolution of fluorinated benzonitrile chemistry traces its origins to the fundamental discoveries in organofluorine chemistry during the late 19th and early 20th centuries. Alexander Borodin's pioneering work in 1862 marked the first successful synthesis of organofluorine compounds through nucleophilic replacement reactions, establishing the foundation for modern fluorine chemistry. The subsequent development of aromatic fluorination methodologies by researchers such as Schiemann in 1927 provided crucial synthetic pathways for the preparation of fluoroaromatic compounds, including benzonitrile derivatives. These early methodological advances created the theoretical and practical framework necessary for the eventual synthesis of complex polyfluorinated aromatic compounds like this compound.
The introduction of trifluoromethyl groups into aromatic systems gained significant momentum during World War II, primarily driven by the Manhattan Project's requirements for uranium hexafluoride-resistant materials. This period saw intensive research into fluorocarbon chemistry, leading to the development of synthetic methodologies capable of introducing multiple fluorinated substituents into aromatic rings. The work of Simons and Block in 1937 and 1939 on liquid fluorocarbons established important precedents for the controlled introduction of highly fluorinated groups into organic molecules. These wartime developments provided the technological foundation that would later enable the synthesis of sophisticated polyfluorinated aromatic compounds.
The specific development of trifluoromethoxy-substituted aromatic compounds emerged as a distinct area of research in the latter half of the 20th century. The trifluoromethoxy group gained recognition as a "super-halogen" or "pseudo-halogen" due to its unique electronic properties, which combine the electron-withdrawing characteristics of fluorinated groups with enhanced lipophilicity. Research demonstrated that the trifluoromethoxy substituent exhibits superior electron-withdrawing capability compared to methoxy groups while maintaining significantly higher lipophilicity than simple halogen substitution. This dual functionality made trifluoromethoxy-substituted aromatics particularly attractive for pharmaceutical and materials science applications.
Table 2: Chronological Development of Fluorinated Aromatic Chemistry
The progression toward compounds like this compound represents the culmination of decades of methodological advancement in organofluorine chemistry. The ability to selectively introduce both trifluoromethoxy and trifluoromethyl groups onto the same aromatic ring requires sophisticated synthetic strategies that build upon the foundational work of early fluorine chemists. Modern synthetic approaches to such compounds typically involve multistep procedures that carefully control the introduction of each fluorinated substituent while maintaining the integrity of the aromatic system and existing functional groups.
Significance of Trifluoromethoxy and Trifluoromethyl Substituents
The trifluoromethoxy group (-OCF₃) represents one of the most electronically distinctive substituents in organic chemistry, exhibiting properties that significantly differentiate it from conventional alkoxy groups. Research has demonstrated that the trifluoromethoxy substituent possesses a hydrophobic parameter (π) value of +1.04, positioning it between trifluoromethyl groups (π = +0.88) and thiomethyl groups (π = +1.44) in terms of lipophilicity. This enhanced lipophilicity, combined with strong electron-withdrawing characteristics, makes the trifluoromethoxy group particularly valuable in pharmaceutical applications where membrane permeability and bioavailability are critical factors. The group's resistance to metabolic degradation further enhances its utility in drug design, as it provides stable pharmacophoric elements that maintain their activity over extended periods.
The electronic influence of the trifluoromethoxy group extends beyond simple inductive effects, involving complex interactions between sigma-polarization and pi-electron distribution within aromatic systems. The group exerts a long-range electron-withdrawing effect that considerably lowers the basicity of aromatic compounds even when positioned at meta or para positions relative to basic sites. This phenomenon results from the synergistic combination of the electronegativity of the oxygen atom, which pulls electrons through sigma-bonds, and the electron-deficient nature of the trifluoromethyl portion, which affects the pi-electron cloud distribution. The dual electronic perturbation creates unique reactivity patterns that distinguish trifluoromethoxy-substituted compounds from their methoxy or halogen-substituted analogs.
The trifluoromethyl group (-CF₃) has established itself as a privileged substituent in modern organic chemistry due to its exceptional combination of electronic and steric properties. According to Hammett equation parameters, the trifluoromethyl group exhibits a para-effect value of +0.54 and a meta-effect value of +0.43, indicating strong electron-withdrawing characteristics that significantly influence aromatic reactivity. The group's high electronegativity and substantial steric bulk create unique molecular environments that can dramatically alter the pharmacological and physicochemical properties of organic compounds. In pharmaceutical applications, the incorporation of trifluoromethyl groups often results in enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.
Table 3: Electronic and Physical Properties of Fluorinated Substituents
The combination of trifluoromethoxy and trifluoromethyl substituents in this compound creates a synergistic effect that amplifies the individual contributions of each group. The ortho-relationship between these substituents establishes strong electronic communication that influences the entire aromatic system. This positioning allows for maximum electron-withdrawal from the aromatic ring while maintaining the enhanced lipophilicity characteristics of both substituents. The presence of six fluorine atoms distributed across two different functional groups creates a highly polarized molecular environment that can engage in unique intermolecular interactions, potentially leading to enhanced binding affinity in biological systems or improved material properties in polymer applications.
The thermal and chemical stability of both trifluoromethoxy and trifluoromethyl groups contributes significantly to the overall robustness of compounds containing these substituents. The trifluoromethoxy group demonstrates remarkable resistance to attack by acids, bases, organometallic reagents, and oxidizing or reducing agents. Similarly, trifluoromethyl groups exhibit exceptional stability under a wide range of reaction conditions, making them valuable protecting groups and permanent structural elements in complex molecular architectures. This stability profile makes this compound particularly suitable for applications requiring long-term chemical stability and resistance to degradation under harsh environmental conditions.
Properties
IUPAC Name |
2-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-3-1-2-5(4-16)7(6)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEFVQOGZYIUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the initial synthesis of trifluoromethylated benzene derivatives, followed by functionalization to introduce the trifluoromethoxy group and nitrile functionality.
Stepwise Procedure:
Key Data:
| Step | Reagents & Conditions | Yield | Purity | Notes |
|---|---|---|---|---|
| 1 | 2,3-dichlorotrifluorotoluene + NaF, DMSO, reflux | 92.2% | 93.5% GC | GC analysis confirms high purity |
| 2 | 2-fluoro-3-chlorotrifluoromethane + KCN, reflux | 87.2% | 97.8% GC | Cyanide addition introduces nitrile group |
| 3 | Nucleophilic substitution with trifluoromethanol derivatives | Not specified | Not specified | Literature suggests feasibility |
Research Findings:
- The process avoids using highly toxic or explosive reagents.
- The overall yield for the key steps exceeds 67%, with high purity suitable for industrial applications.
- The use of dimethyl sulfoxide (DMSO) as solvent facilitates cyanide addition with high efficiency.
Direct Trifluoromethoxylation via In Situ Cl/F Exchange
Method Overview
This method involves the in situ conversion of chlorinated trifluoromethyl compounds into trifluoromethoxy derivatives through halogen exchange, followed by nitrile formation.
Procedure Highlights:
- React phenolic or aromatic precursors with tetrachloromethane and hydrogen fluoride in the presence of boron trifluoride catalyst.
- The in situ exchange replaces chlorine with fluorine, forming the trifluoromethoxy group.
- Subsequent nitrile formation occurs through nucleophilic substitution or cyanation.
Key Data:
| Reaction | Conditions | Yield | Remarks |
|---|---|---|---|
| Cl/F exchange | Heating with tetrachloromethane, HF, BF₃ | Milder conditions, high selectivity | Suitable for substrates with hydrogen bonding capabilities |
| Nitrile formation | Cyanide addition | Not specified | Effective for aromatic compounds |
Research Findings:
- This approach offers a milder alternative, reducing the use of hazardous reagents.
- The method is adaptable for various aromatic substrates, including substituted benzenes.
Alternative Methods: Fluorination and Oxidation
Method Overview
Some literature suggests fluorination of aromatic precursors followed by oxidation to introduce nitrile and trifluoromethoxy groups.
Research Findings:
- Fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms selectively.
- Oxidation steps convert intermediates into nitriles.
- These methods are less common but can be optimized for specific substrates.
Summary of Key Research Findings and Data
| Method | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| Nitrile from trifluoromethyl intermediates | High yields, high purity, well-established | Multi-step, requires cyanide handling | High, due to high yield and safety |
| In situ Cl/F exchange | Milder, fewer hazardous reagents | Substrate limitation, selectivity issues | Moderate, needs optimization |
| Fluorination & oxidation | Flexibility in functionalization | Less developed, possible lower yields | Experimental, requires further research |
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzonitrile compounds .
Scientific Research Applications
Chemistry
2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a reference compound in analytical studies, facilitating the development of new synthetic methodologies.
Biology
In biological research, this compound is utilized in developing bioactive molecules and serves as a probe in biochemical assays. The incorporation of trifluorinated groups often enhances biological activity, making it valuable for studying various biochemical pathways.
Medicine
The compound is under investigation for its therapeutic potential, particularly as a precursor for drug development. Its interactions with specific molecular targets can modulate biological pathways, leading to promising results in treating diseases.
Industry
In industrial applications, this compound is used in producing advanced materials, including polymers and coatings that exhibit unique properties due to the presence of fluorinated groups.
Study 1: Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its efficacy against various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound was found to down-regulate genes associated with tumor growth, suggesting its potential role in cancer therapy.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related trifluorinated compounds. Results indicated significant activity against both gram-positive and gram-negative bacteria. The presence of trifluoromethoxy groups enhances membrane permeability, contributing to this antimicrobial activity.
Data Summary Table
Mechanism of Action
The mechanism by which 2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in the target compound is more electron-withdrawing than -OCH₃, which reduces electron density on the aromatic ring and enhances resistance to nucleophilic attack. This property is critical in agrochemicals, where stability under environmental conditions is paramount .
- Fluoro (-F) vs. Trifluoromethoxy (-OCF₃): Fluorine’s smaller size and lower steric hindrance (e.g., in 4-Fluoro-3-(trifluoromethyl)benzonitrile) allow tighter binding to biological targets, whereas -OCF₃ may improve membrane permeability due to increased lipophilicity .
Physicochemical Properties
- Lipophilicity: The -OCF₃ group increases logP values compared to -OCH₃ or -F substituents, making the target compound more suitable for hydrophobic environments (e.g., cell membranes) .
- Solubility: Amino-substituted analogs (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) exhibit higher aqueous solubility due to hydrogen bonding, whereas -OCF₃ and -CF₃ groups reduce solubility .
Pharmaceutical Relevance
- The -CF₃ and -CN groups are common in kinase inhibitors and anticancer agents. For example, 4-Amino-2-(trifluoromethyl)benzonitrile’s impurity profile in bicalutamide underscores the need for rigorous analytical controls in drug manufacturing .
Agrochemical Potential
- Fluorinated benzonitriles are key in herbicide and insecticide development. The -OCF₃ group’s durability under UV exposure and hydrolysis aligns with trends in modern crop protection chemicals .
Biological Activity
2-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile, a compound characterized by its trifluoromethyl and trifluoromethoxy groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.
- Trifluoromethyl group : Known for increasing the potency of various bioactive compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its ability to interact with enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have reported that related compounds demonstrate significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| Doxorubicin | A549 (Lung) | 52.1 | |
| Compound 8 (Related) | PACA2 (Pancreatic) | 22.4 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Related studies have shown that trifluoromethyl-substituted compounds exhibit varying degrees of antibacterial effects against common pathogens.
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Compound 8 (Related) | B. mycoides | 4.88 |
Case Studies
- Study on Anticancer Properties : A study involving several trifluoromethyl-substituted benzonitriles demonstrated that these compounds could effectively inhibit the growth of multiple cancer cell lines, showcasing their potential as therapeutic agents in oncology .
- Antibacterial Evaluation : In another investigation, a series of trifluoromethyl compounds were tested against bacterial strains, revealing promising results in terms of minimum inhibitory concentrations (MICs), indicating their potential as new antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for preparing 2-trifluoromethoxy-3-(trifluoromethyl)benzonitrile, and what factors influence yield optimization?
Category: Basic Synthesis Methodology Answer: The synthesis typically involves halogen-exchange reactions or nucleophilic aromatic substitution. For example, trifluoromethoxy groups can be introduced via copper-mediated cross-coupling of aryl halides with trifluoromethoxy reagents. Yield optimization depends on controlling reaction parameters such as temperature (e.g., 80–120°C for fluorination steps), stoichiometry of trifluoromethylating agents (e.g., Ruppert–Prakash reagent), and catalyst selection (e.g., Pd/Cu systems for cross-couplings) . Purity can be enhanced by recrystallization in polar aprotic solvents like DMF or acetonitrile.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Category: Basic Structural Characterization Answer:
- NMR Spectroscopy: NMR is critical for distinguishing trifluoromethoxy (-OCF) and trifluoromethyl (-CF) groups. The -OCF group typically resonates at δ -55 to -60 ppm, while -CF appears at δ -60 to -65 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M+H] and fragmentation patterns. For example, loss of the nitrile group (-CN, 26 Da) or trifluoromethoxy moiety (-OCF, 85 Da) can confirm substituent positions .
- IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm) and C-F (~1150–1250 cm) provide functional group confirmation .
Q. How should researchers design HPLC/UV methods for quantifying trace impurities in this compound?
Category: Basic Analytical Method Development Answer: Use reversed-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and a mobile phase gradient of acetonitrile/water with 0.1% formic acid. Adjust the flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve structurally similar impurities, such as 4-amino-2-(trifluoromethyl)benzonitrile (relative retention time ~0.4) . UV detection at 210–230 nm is optimal for nitrile-containing analogs.
Advanced Research Questions
Q. What strategies address discrepancies in metabolic stability data between in vitro and in vivo models for this compound?
Category: Advanced Metabolic Studies Answer: Discrepancies often arise from differences in enzyme activity (e.g., cytochrome P450 isoforms) or solubility limitations. To reconcile
- Use human liver microsomes (HLMs) supplemented with NADPH for in vitro stability assays .
- Compare with in vivo pharmacokinetic studies in rodents, adjusting for species-specific metabolism. For example, oxidative degradation of the trifluoromethoxy group may yield 3-(trifluoromethyl)benzoic acid metabolites, detectable via LC-MS/MS .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results .
Q. What methodologies identify structure-activity relationships (SAR) for derivatives of this compound in drug discovery?
Category: Advanced SAR Studies Answer:
- Synthesize analogs with modified substituents (e.g., replacing -OCF with -OCH or -CF with -Cl) and assay biological activity (e.g., receptor binding affinity).
- Use molecular docking to predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase for analogs like Doravirine) .
- Correlate electronic effects (Hammett σ constants) and lipophilicity (LogP) with activity trends. For instance, electron-withdrawing groups enhance metabolic stability but may reduce solubility .
Q. How should researchers mitigate batch-to-batch variability in synthetic yields caused by hygroscopic intermediates?
Category: Advanced Process Chemistry Answer:
- Store intermediates under inert atmosphere (N or Ar) at -20°C to prevent hydrolysis .
- Use Karl Fischer titration to monitor moisture levels in reagents and solvents.
- Optimize reaction conditions: Employ anhydrous solvents (e.g., THF over DCM) and molecular sieves for moisture-sensitive steps .
Data Contradiction Analysis
Q. How to interpret conflicting HPLC retention times reported for this compound in different studies?
Answer: Variations arise from column aging, mobile phase pH, or temperature fluctuations. Standardize methods using a USP-defined L1 column (C18, 5 µm particle size) and calibrate with reference standards like bicalutamide (retention time ~6.5 minutes) . Adjust buffer ionic strength to ±10 mM to ensure reproducibility .
Q. Tables
| Key Spectral Data for Structural Confirmation |
|---|
| Technique |
| ------------------- |
| NMR |
| HRMS |
| IR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
